

Azido-PEG3-methyl ester: A Technical Guide for Bioconjugation and PROTAC Synthesis

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Compound of Interest

Compound Name: Azido-PEG3-methyl ester

Cat. No.: B605834

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Introduction: **Azido-PEG3-methyl ester** is a heterobifunctional crosslinker integral to modern bioconjugation, chemical biology, and drug discovery, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Its structure incorporates three key features: a terminal azide group for "click chemistry," a hydrophilic triethylene glycol (PEG3) spacer to enhance solubility, and a methyl ester group that can be hydrolyzed to a carboxylic acid for further conjugation. This guide provides an in-depth overview of its properties, applications, and detailed experimental protocols for its use.

Core Properties and Specifications

The fundamental properties of **Azido-PEG3-methyl ester** are summarized below, providing essential data for experimental design and execution.

Property	Value	Citation(s)
CAS Number	2086689-07-6	[1]
Molecular Weight	261.28 g/mol	[1]
Chemical Formula	C ₁₀ H ₁₉ N ₃ O ₅	[1]
IUPAC Name	methyl 3-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)propanoate	[1]
Solubility	Soluble in DMSO and other organic solvents. The PEG spacer enhances aqueous solubility of conjugates.	[1] [2]
Purity	Typically >95%	[1]
Storage and Stability	Stable for several weeks at ambient temperature during shipping. For long-term storage, it is recommended to store at -20°C, where it is stable for over 3 years. Store in a dry, dark place.	[1]

Core Application: PROTAC Synthesis

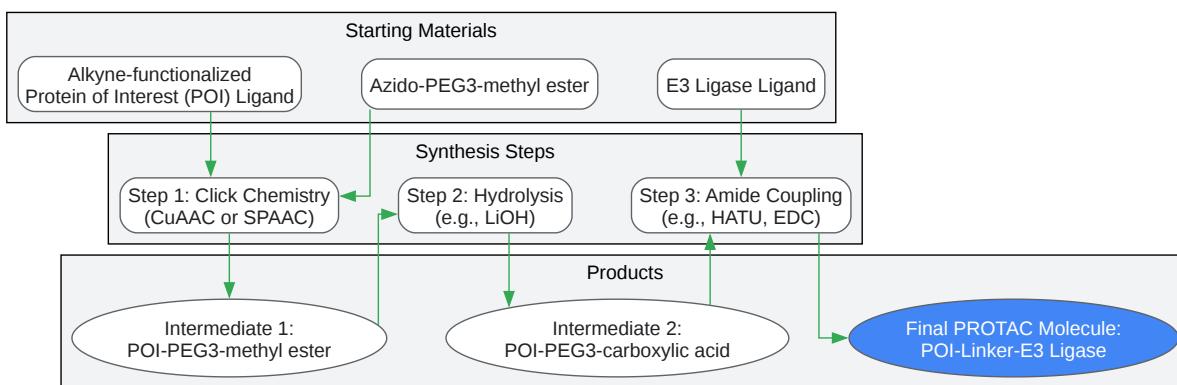
Azido-PEG3-methyl ester is a key building block for PROTACs, which are bifunctional molecules that induce the degradation of a target protein of interest (POI). A PROTAC consists of a ligand for the POI and a ligand for an E3 ubiquitin ligase, joined by a linker. The PEG3 chain in **Azido-PEG3-methyl ester** serves as a flexible and hydrophilic linker, which can be crucial for optimizing the formation of the ternary complex (POI-PROTAC-E3 Ligase) and improving the pharmacokinetic properties of the final PROTAC molecule.

The synthesis of a PROTAC using this linker typically involves a modular, multi-step approach. The azide group allows for facile conjugation to an alkyne-functionalized molecule (either the

POI ligand or the E3 ligase ligand) via highly efficient and bioorthogonal click chemistry reactions.

Logical Workflow for PROTAC Synthesis

The following diagram illustrates a generalized workflow for synthesizing a PROTAC using **Azido-PEG3-methyl ester**, highlighting the modular assembly of the final molecule.

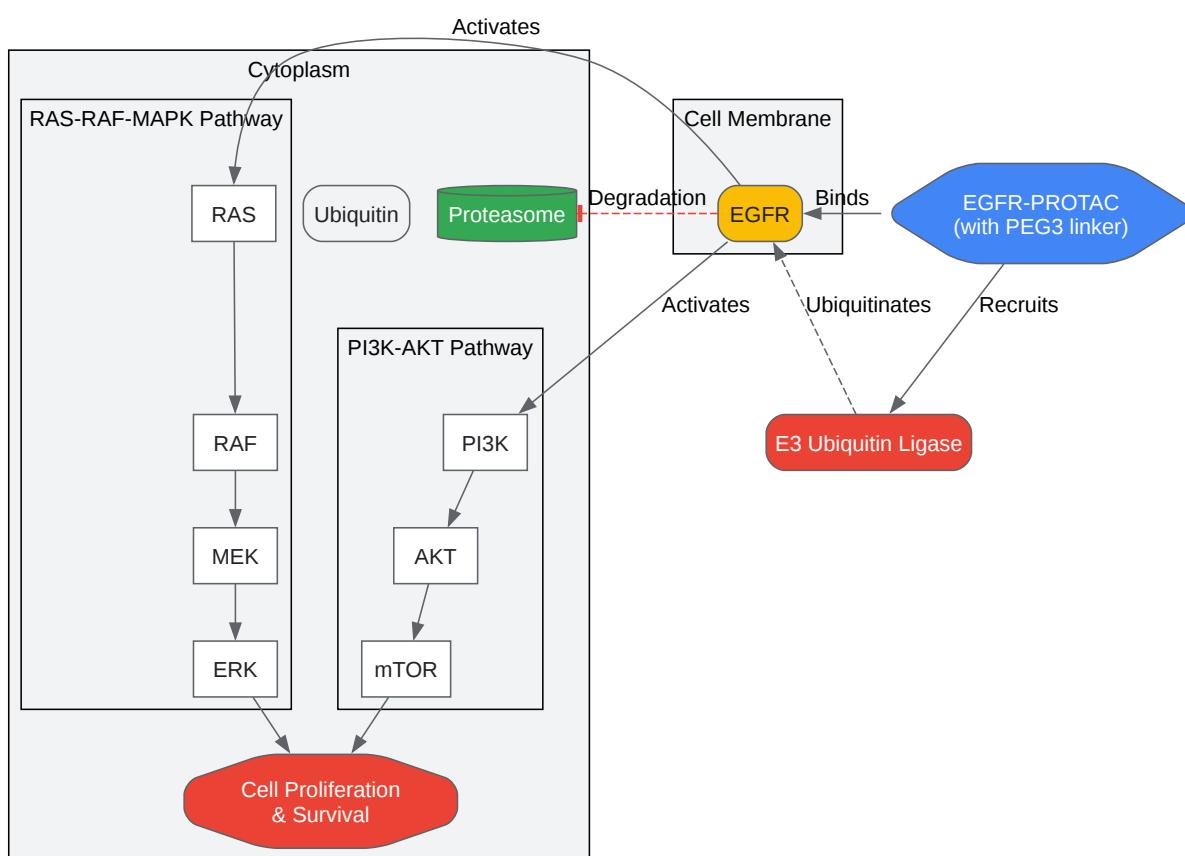


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Caption: A generalized workflow for the synthesis of a PROTAC molecule.

Impact on Cellular Signaling

By inducing the degradation of a target protein, PROTACs can effectively shut down entire signaling pathways. For example, a PROTAC designed to target the Epidermal Growth Factor Receptor (EGFR) would lead to its degradation, thereby inhibiting downstream pro-survival and proliferative pathways such as the RAS-RAF-MAPK and PI3K-AKT cascades.



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Caption: Mechanism of action for an EGFR-targeting PROTAC.

Experimental Protocols

The azide group of **Azido-PEG3-methyl ester** allows for its conjugation via two primary types of "click chemistry" reactions: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient and regioselective reaction that forms a stable 1,4-disubstituted triazole linkage. It requires a copper(I) catalyst, which is typically generated *in situ* from a copper(II) salt and a reducing agent.

Parameter	Recommended Range/Value	Notes
Alkyne Substrate	1 equivalent	Can be the limiting reagent.
Azido-PEG3-methyl ester	1.1 - 1.5 equivalents	A slight excess ensures complete consumption of the potentially more valuable alkyne substrate.
Copper(II) Sulfate	0.01 - 0.1 equivalents (1-10 mol%)	Precursor for the active Cu(I) catalyst.
Sodium Ascorbate	0.1 - 1.0 equivalents (10-100 mol%)	Reducing agent to generate and maintain Cu(I). A fresh solution is crucial.
Ligand (e.g., TBTA)	0.01 - 0.1 equivalents	Optional but recommended to stabilize the Cu(I) catalyst and increase reaction rate.
Solvent	DMSO, DMF, t-BuOH/H ₂ O mixtures	Co-solvents may be needed to ensure solubility of all reactants.
Temperature	Room Temperature	The reaction is typically efficient at ambient temperatures.
Reaction Time	1 - 24 hours	Monitor by TLC or LC-MS to determine completion.

Detailed Methodology:

- Preparation: Dissolve the alkyne-functionalized substrate (1 equivalent) and **Azido-PEG3-methyl ester** (1.1 equivalents) in the chosen reaction solvent in a reaction vessel.
- Degassing: To prevent oxidation of the Cu(I) catalyst, thoroughly degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

- Reagent Addition: Prepare fresh stock solutions of copper(II) sulfate (e.g., 100 mM in water) and sodium ascorbate (e.g., 1 M in water).
- Initiation: Add the copper(II) sulfate solution (e.g., 0.1 equivalents) to the reaction mixture, followed by the freshly prepared sodium ascorbate solution (e.g., 0.5 equivalents). If a ligand is used, it should be added before the copper and ascorbate.
- Reaction: Stir the mixture at room temperature. Monitor the reaction's progress using TLC or LC-MS.
- Work-up and Purification: Upon completion, the reaction can be quenched by adding a chelating agent like EDTA to remove the copper catalyst. The product is then typically purified using column chromatography or HPLC.[\[3\]](#)[\[4\]](#)

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click reaction that is ideal for biological systems where copper toxicity is a concern. It utilizes a strained cyclooctyne (e.g., DBCO, BCN) which reacts rapidly with the azide.

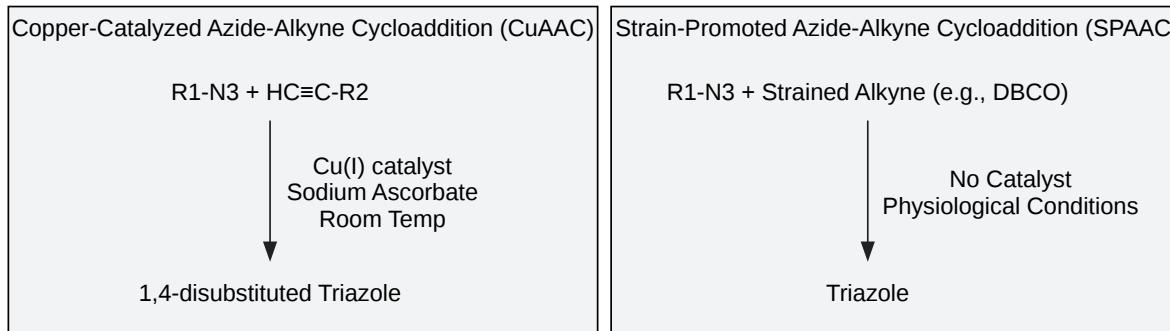
Parameter	Recommended Range/Value	Notes
Strained Alkyne (e.g., DBCO)	1 equivalent	Can be the limiting reagent.
Azido-PEG3-methyl ester	1.5 - 20 equivalents	A larger excess is often used in bioconjugation to drive the reaction to completion.
Solvent	Aqueous buffers (e.g., PBS, pH 7.4), DMSO, DMF	The reaction is highly compatible with physiological conditions.
Temperature	Room Temperature to 37°C	Can be performed at physiological temperatures.
Reaction Time	1 - 12 hours	Generally faster than CuAAC for bioconjugation. Monitor by appropriate methods (e.g., SDS-PAGE for proteins).

Detailed Methodology (for protein conjugation):

- Preparation: Dissolve the DBCO-functionalized protein in an appropriate reaction buffer (e.g., PBS, pH 7.4) to a concentration of 1-5 mg/mL.
- Reagent Addition: Prepare a stock solution of **Azido-PEG3-methyl ester** in an organic solvent like DMSO. Add the desired molar excess (e.g., 10-fold) of the **Azido-PEG3-methyl ester** stock solution to the protein solution. Ensure the final concentration of the organic solvent is low (<10%) to prevent protein denaturation.
- Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-4 hours, or overnight at 4°C.
- Purification: Remove the excess unreacted **Azido-PEG3-methyl ester** and byproducts using a desalting column, dialysis, or size-exclusion chromatography.[\[5\]](#)[\[6\]](#)

Click Chemistry Reaction Schemes

The following diagram outlines the fundamental transformations in CuAAC and SPAAC reactions involving an azide.



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Caption: Comparison of CuAAC and SPAAC reaction schemes.

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References

- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Targeting Degradation of EGFR through the Allosteric Site Leads to Cancer Cell Detachment-Promoted Death - PMC [pmc.ncbi.nlm.nih.gov]

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